Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Description

The exact mass of the compound Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKYYRZENXOYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227643 | |

| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-93-3 | |

| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanidine, [4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26WGP9NWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the guanidine derivative, 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine (CAS No. 76823-93-3). While this compound is noted as a potential impurity or intermediate in the synthesis of pharmaceuticals such as Famotidine, a detailed characterization of its fundamental chemical nature is not widely documented. This guide synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. We will delve into the structural determinants of its basicity, propose methodologies for its empirical determination, and outline its synthesis. Furthermore, this document will provide detailed protocols for assessing its solubility and stability, crucial parameters for any compound intended for pharmaceutical consideration.

Introduction and Molecular Overview

2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a multifaceted organic molecule featuring a highly basic guanidinium functional group appended to a thiazole heterocycle. The guanidine moiety, with a pKa of its conjugate acid around 13.6 for the unsubstituted form, is one of the strongest organic bases in chemistry. This profound basicity is attributed to the resonance stabilization of its protonated form, the guanidinium cation, which delocalizes the positive charge across three nitrogen atoms. However, the substitution of the guanidine group with a 2-thiazolyl ring is anticipated to modulate this basicity. The thiazole ring, being an electron-withdrawing heteroaromatic system, is expected to decrease the electron density on the adjacent nitrogen, thereby lowering the pKa relative to unsubstituted guanidine. A thorough understanding of this property is paramount, as the ionization state of a molecule governs its solubility, membrane permeability, and interactions with biological targets.

This guide will systematically explore the key physicochemical properties of this compound, providing both theoretical context and practical experimental designs for its comprehensive characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | --- |

| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, Famotidine Impurity F | [1][2] |

| CAS Number | 76823-93-3 | [1][3] |

| Molecular Formula | C₈H₁₁N₅S₂ | [3] |

| Molecular Weight | 241.34 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Melting Point | 128-132 °C | [3] |

| Predicted pKa | 9.5 - 11.5 | Theoretical Estimation |

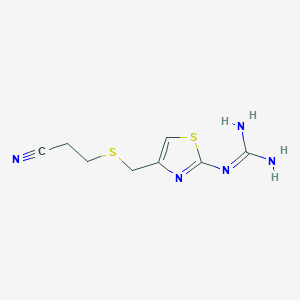

Chemical Structure and Key Functional Groups

The structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is characterized by three key functional groups that dictate its chemical behavior: the guanidine group, the thiazole ring, and the cyanoethylthio side chain.

Caption: Chemical structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.

Basicity and pKa Determination

The basicity of the guanidine moiety is its most prominent chemical feature. The pKa of the conjugate acid is a quantitative measure of this basicity.

Theoretical Considerations

Guanidine is a superbase due to the efficient delocalization of the positive charge in its protonated form. However, the attachment of the electron-withdrawing 2-thiazolyl group to one of the guanidine nitrogens will decrease the basicity. This is because the thiazole ring pulls electron density away from the guanidine system, making the lone pairs on the nitrogens less available for protonation. While an exact pKa has not been experimentally reported, a reasoned estimation places it in the range of 9.5 to 11.5. This is significantly lower than unsubstituted guanidine but still indicates a strongly basic character. Computational methods, such as those based on ab initio calculations of bond lengths, have shown promise in predicting the pKa of substituted guanidines and could be employed for a more precise theoretical value.[4][5][6]

Proposed Experimental Protocol for pKa Determination

A definitive pKa value must be determined empirically. Potentiometric titration is a robust and widely accepted method for this purpose.

Objective: To determine the pKa of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine by potentiometric titration.

Materials:

-

2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water, degassed

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Thermostatically controlled water bath

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 24 mg of the compound and dissolve it in 50 mL of deionized water. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker containing the analyte solution in the water bath maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.

-

Titration: Titrate the solution with the standardized 0.1 M HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the guanidine groups have been protonated. For more accurate results, a Gran plot or derivative plots of the titration curve can be used to determine the equivalence point precisely.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Theoretical Considerations

The solubility of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is expected to be pH-dependent due to the basic nature of the guanidine group. At pH values significantly below its pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values above its pKa, the neutral form will dominate, likely leading to lower aqueous solubility. The presence of the polar cyano group may contribute to some degree of solubility in both polar and non-polar organic solvents.

Proposed Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Objective: To determine the pH-dependent equilibrium solubility of the compound in aqueous buffers.

Materials:

-

2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C

-

Centrifuge

-

Validated quantitative analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. Ensure that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a mechanical shaker at 37 °C for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Caption: Synthetic route to 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.

Proposed Experimental Protocol for Synthesis

This protocol is adapted from the procedure described in Korean Patent KR870001794B1. [8] Objective: To synthesize 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.

Materials:

-

2-Guanidino-4-chloromethyl thiazole hydrochloride

-

S-(β-cyanoethyl)isothiouronium hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Preparation of Reagent Solution: Dissolve sodium hydroxide (5.6 g) in a mixture of water (30 mL) and methanol (30 mL). Cool the solution and then add S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).

-

Reaction: In a separate flask, dissolve 2-guanidino-4-chloromethyl thiazole hydrochloride (10 g) in a mixture of water (40 mL) and methanol. Add this solution to the reagent solution prepared in step 1.

-

Isolation: Stir the reaction mixture for 1 hour. The product will precipitate as crystals. Filter the crystals and wash them.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Conclusion

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

-

PubMed. (2024, March 1). Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Retrieved from [Link]

-

Allmpus. (n.d.). famotidine ep impurity f. Retrieved from [Link]

-

ResearchGate. (2017, June 13). Drug Profile of Famotidine. Retrieved from [Link]

-

Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Famotidine-Impurities. Retrieved from [Link]

-

Oxford Academic. (1993, August 1). Solubility, Stability and Ionization Behaviour of Famotidine. Retrieved from [Link]

-

Pharmaacademias. (2025, October 18). ICH Stability Testing Guidelines (Q1 Series). Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Stability Testing Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

PubMed. (1993, August). Solubility, stability and ionization behaviour of famotidine. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Famotidine. Retrieved from [Link]

- Google Patents. (n.d.). KR870001794B1 - Method for preparing guanidino thiazole compound.

-

YouTube. (2025, September 2). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers | PharmaTalks. Retrieved from [Link]

- Google Patents. (n.d.). EP0284536A1 - A process for the preparation of 3-(2-guanidinothiazol-4-yl-methylthio)propionitrile.

-

DeepDyve. (1993, August 1). Solubility, Stability and Ionization Behaviour of Famotidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. Retrieved from [Link]

-

Nia Innovation. (n.d.). 2-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]

-

ResearchGate. (2018, April 5). (PDF) Prediction of Aqueous p K a Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]

-

Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

- Google Patents. (n.d.). KR910000237B1 - Process for the preparation of n-3-(2-guaniclino-thiazol-4-yl-methylthio)-propionamidine.

- Google Patents. (n.d.). EP0128736B1 - Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). BE905409A - PROCESS FOR THE PREPARATION OF N-SULFAMYL-3- (2-GUANIDINO-THIAZOL-4-YL-METHYLTHIO) -PROPIONAMIDINE..

-

PubChem. (n.d.). Famotidine. Retrieved from [Link]

- Google Patents. (n.d.). US20160376245A1 - Impurity of famotidine.

- Google Patents. (n.d.). US3321519A - Production of alkylisothiouronium salts.

-

PubMed. (2011, April 21). Synthesis of novel deoxynucleoside S-methylphosphonic acids using S-(diisopropylphosphonomethyl)isothiouronium tosylate, a new equivalent of mercaptomethylphosphonate. Retrieved from [Link]

-

Semantic Scholar. (2025, December 14). Synthesis, growth and characterization of S-benzyl isothiouronium chloride single crystals. Retrieved from [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths | Semantic Scholar [semanticscholar.org]

- 7. who.int [who.int]

- 8. KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS No. 76823-93-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, a compound primarily known in the pharmaceutical industry as Famotidine Cyanoethyl Impurity. The document delves into its chemical identity, physicochemical properties, and its critical context as a process-related impurity in the synthesis of the widely used histamine H₂-receptor antagonist, Famotidine. The guide outlines the presumptive synthetic pathway leading to its formation, offering insights into the potential side reactions during drug manufacturing. Furthermore, it details established analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for its detection and quantification, which are crucial for quality control in pharmaceutical formulations. While specific biological activity and toxicology data for this impurity are limited, this guide discusses the general considerations for impurities in active pharmaceutical ingredients (APIs) and the importance of their control.

Introduction and Chemical Identity

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a chemical entity with the CAS number 76823-93-3.[1][2][3][4][5] In the realm of pharmaceutical sciences, it is most commonly referred to as Famotidine Cyanoethyl Impurity .[][7] Its chemical structure features a guanidine group attached to a thiazole ring, which is further substituted with a (2-cyanoethyl)thiomethyl group. This compound is of significant interest to researchers and professionals in drug development and quality control due to its classification as a process-related impurity in the manufacturing of Famotidine.[8][9] Understanding the profile of such impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product.

Synonyms:

-

N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine[1]

-

2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine

-

3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile

-

1-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine[][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this impurity is essential for the development of analytical methods for its separation and quantification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₅S₂ | [9] |

| Molecular Weight | 241.34 g/mol | [2][9] |

| Appearance | Solid (Typical) | |

| Melting Point | 128-132 °C | [3] |

| SMILES String | N#CCCSCC1=CN=C(S1)NC(=N)N | [1] |

| InChI Key | FSKYYRZENXOYAP-UHFFFAOYSA-N | [3] |

Synthesis and Formation as a Famotidine Impurity

The presence of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in Famotidine is a direct consequence of the synthetic route employed for the active pharmaceutical ingredient. While a definitive, step-by-step synthesis of this specific compound as a primary target is not widely published, its formation as a byproduct can be logically inferred from the known synthesis of Famotidine.

The synthesis of Famotidine typically involves the reaction of a key intermediate, such as 2-guanidinothiazole-4-ylmethyl chloride, with a sulfur-containing side chain. The intended reaction is with a protected form of 3-mercaptopropionamidine. However, the presence of other reactive species or impurities in the starting materials or reagents can lead to the formation of byproducts.

Presumptive Formation Pathway:

It is highly probable that the Famotidine Cyanoethyl Impurity is formed when the 2-guanidinothiazole-4-ylmethyl chloride intermediate reacts with 3-mercaptopropionitrile (HSCH₂CH₂CN) instead of the desired side chain precursor. 3-Mercaptopropionitrile is structurally very similar to the intended reactant and could be present as an impurity in the starting materials or formed under certain reaction conditions.[7]

The reaction would proceed via a nucleophilic substitution, where the thiol group of 3-mercaptopropionitrile attacks the chloromethyl group of the thiazole intermediate, displacing the chloride ion.

Presumptive reaction scheme for impurity formation.

The control of this impurity, therefore, lies in the stringent quality control of starting materials and the optimization of reaction conditions to favor the desired reaction pathway.

Biological Activity and Toxicological Profile

As an impurity, the primary concern regarding Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is its potential to contribute to the adverse effect profile of the final drug product.

Mechanism of Action Context:

The parent drug, Famotidine, is a potent and selective histamine H₂-receptor antagonist.[] It competitively inhibits the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion. The structural similarity of the impurity to Famotidine, particularly the guanidinothiazole core, raises the question of whether it could exhibit any affinity for the H₂ receptor or other biological targets. However, there is a lack of publicly available data on the specific pharmacological activity of this impurity.

Toxicology:

The toxicological profile of this specific impurity has not been extensively studied and reported in the public domain. Regulatory guidelines necessitate the identification and control of impurities in active pharmaceutical ingredients, with stricter limits for those with potential genotoxicity.[8] In silico (computer-based) toxicology assessments are often employed to predict the potential for genotoxicity of impurities.[8] For Famotidine and its related compounds, any new or uncharacterized impurity would warrant such an assessment to ensure patient safety.

The general toxicological profile of Famotidine itself is well-established, with good tolerance and a low incidence of adverse effects. The S-oxide metabolite of Famotidine is known to have no pharmacological activity. However, the activity of other process-related impurities must be evaluated on a case-by-case basis.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are paramount for the quality control of Famotidine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose.[9]

Experimental Protocol: RP-HPLC Method for Famotidine and its Impurities

This protocol is a representative example based on published methods for the analysis of Famotidine and its impurities.[9]

Objective: To separate and quantify Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- and other related impurities from the bulk Famotidine drug substance.

Materials and Reagents:

-

Reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

-

Famotidine bulk drug sample

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid or triethylamine (for pH adjustment)

-

HPLC grade water

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of an aqueous phosphate buffer and acetonitrile (e.g., 87:13 v/v), with the pH of the buffer adjusted to around 3.0. |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Procedure:

-

Preparation of Mobile Phase: Prepare the aqueous phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to the desired value using orthophosphoric acid or triethylamine. Filter and degas the buffer. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.

-

Preparation of Standard Solution: Accurately weigh and dissolve the reference standard of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

-

Preparation of Sample Solution: Accurately weigh and dissolve the Famotidine bulk drug sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The amount of the impurity in the Famotidine sample can be calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the reference standard in the standard chromatogram.

Workflow for HPLC analysis of the impurity.

Conclusion

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a significant process-related impurity in the synthesis of Famotidine. Its formation is likely due to a side reaction with 3-mercaptopropionitrile. While specific data on its biological activity and toxicology are scarce, its control is essential for ensuring the quality, safety, and efficacy of Famotidine-containing pharmaceuticals. The availability of robust analytical methods, such as RP-HPLC, allows for the effective monitoring and limitation of this impurity in the final drug product, adhering to the stringent requirements of regulatory bodies. Further research into the pharmacological and toxicological profile of this and other Famotidine impurities would be beneficial for a more comprehensive risk assessment.

References

-

Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Drug and Chemical Toxicology. [Link]

-

Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. PubMed. [Link]

- Impurity of famotidine.

-

Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric method for the quantitative determination of Famotidine in pure substance and medical preparation. Ars Pharmaceutica. [Link]

-

Identification, Synthesis, and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension Due to Excipient Interaction by UPLC-MS/MS and NMR. ResearchGate. [Link]

-

Chemical structures of the famotidine impurities. ResearchGate. [Link]

-

Chemical structures and names of famotidine and related impurities. ResearchGate. [Link]

-

Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Scholars Research Library. [Link]

-

RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. ResearchGate. [Link]

-

Famotidine Impurities. SynZeal. [Link]

-

Characterization of famotidine API and simultaneous Quantification of its organic impurities by UPLC. Research Journal of Pharmacy and Technology. [Link]

-

3-Mercaptopropionitrile. Wikipedia. [Link]

-

Famotidine-Impurities. Pharmaffiliates. [Link]

-

Famotidine. PubChem. [Link]

-

Famotidine. StatPearls - NCBI Bookshelf. [Link]

-

PEPCID (famotidine) Tablets PEPCID (famotidine) for Oral Suspension. accessdata.fda.gov. [Link]

-

N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. CAS Common Chemistry. [Link]

-

2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine. Pharmaffiliates. [Link]

-

Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI) (1 x 5 g). Reagentia. [Link]

Sources

- 1. Famotidine Cyanoethyl Impurity | CAS No.76823-93-3 [chemicea.com]

- 2. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 3. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by the CAS Registry Number 76823-93-3, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the histamine H₂-receptor antagonist, Famotidine.[1][2] Famotidine is a widely used pharmaceutical agent for the treatment of gastric and duodenal ulcers by inhibiting the secretion of gastric acid.[3] The subject compound, often referred to as a "Famotidine Cyanoethyl Impurity," represents a critical juncture in the manufacturing process of Famotidine.[4][5] Understanding its chemical properties, synthesis, and analytical characterization is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this important synthetic intermediate.

Chemical Identity and Properties

This molecule is characterized by a guanidine group attached to a thiazole ring, which is further substituted with a methyl thioether linked to a cyanoethyl group.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile, Famotidine Cyanoethyl Impurity | [4][6][7] |

| CAS Number | 76823-93-3 | [1][8] |

| Molecular Formula | C₈H₁₁N₅S₂ | [1][7][8] |

| Molecular Weight | 241.34 g/mol | [1][7][8] |

| Appearance | Off-White to Beige Solid | [7] |

| Melting Point | 128-132 °C | [8] |

| Storage | 2-8°C, Refrigerator | [7] |

Synthesis and Manufacturing

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a multi-step process that involves the preparation of key precursors. The primary route involves the reaction of a chloromethyl-guanidinothiazole derivative with a cyanoethylthiol source. A representative synthetic workflow is outlined below.

Caption: Synthetic pathways to the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 2-Guanidino-4-chloromethylthiazole hydrochloride

This precursor is synthesized via a modified Hantzsch thiazole synthesis.[6][8]

-

Suspend amidinothiourea (16.8 g) in acetone (75 ml).

-

Add a solution of 1,3-dichloroacetone (18 g) in acetone (60 ml). A slight exotherm may be observed.

-

Stir the mixture overnight at room temperature. The crystalline suspension will transform into a fine white solid.

-

Filter the solid and wash with acetone.

-

Recrystallize the product from ethanol to yield 2-guanidino-4-chloromethylthiazole hydrochloride. The expected melting point is 191-193°C.[8]

Protocol 2: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

This procedure is adapted from patent literature describing the synthesis of this Famotidine intermediate.[9]

-

Prepare a solution of sodium hydroxide (5.6 g) in a mixture of water (30 ml) and methanol (30 ml).

-

Cool the solution and dissolve S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).

-

In a separate vessel, dissolve 2-guanidino-4-chloromethylthiazole hydrochloride (10 g) in a mixture of water (40 ml) and methanol.

-

Add the solution from step 3 to the solution from step 2.

-

Stir the resulting mixture for 1 hour.

-

Filter the resulting crystals to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile. The expected yield is approximately 7 g (72%), with a melting point of 132°C (with decomposition).[9]

An alternative approach described in European patent literature involves the reaction of S-(2-guanidine-4-thiazolylmethyl)-isothiourea dihydrochloride with acrylonitrile in the presence of sodium hydroxide in a methanol/water solvent system.[5]

Role in Drug Development: The Famotidine Connection

The primary significance of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- lies in its role as a direct precursor to Famotidine. The subsequent synthetic step involves the conversion of the nitrile group to a sulfamoyl amidine moiety.

Caption: Final step in the synthesis of Famotidine.

The nitrile group of the intermediate is first converted to an iminoether base, which is then reacted with sulfamide to yield Famotidine.[3] Given its position in the synthetic pathway, this compound can also be present as a process-related impurity in the final Famotidine drug substance. Therefore, its detection and quantification are crucial aspects of quality control in Famotidine manufacturing.[1]

Biological Significance

As a synthetic intermediate and potential impurity, Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is not intended to have therapeutic effects. There is limited publicly available data on its specific biological activity or toxicological profile. However, the presence of a guanidine moiety, a functional group found in numerous biologically active natural products and pharmaceuticals, suggests a potential for biological interactions.[9] The primary concern in a pharmaceutical context is the potential for any unreacted intermediate to be carried over into the final drug product, which necessitates stringent control and analytical monitoring.[10]

Analytical Methods for Characterization and Quality Control

The analysis of this compound, particularly in the context of Famotidine production, typically relies on chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common method for the separation and quantification of Famotidine and its related substances, including the cyanoethyl impurity.[4][7] A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4]

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC and is also employed for impurity profiling of Famotidine.[1]

Spectroscopic Characterization:

While comprehensive spectral data is often proprietary, standard characterization of the pure compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the thiazole ring, the methylene groups of the cyanoethylthio chain, and exchangeable protons of the guanidine group.

-

¹³C NMR: Would reveal signals for the carbon atoms of the thiazole ring, the nitrile carbon, and the carbons of the alkyl chain and guanidine group.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the guanidine group, the C≡N stretching of the nitrile group, and C=N and C-S stretching vibrations of the thiazole ring.

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (241.34 g/mol ).[1][7][8]

Many commercial suppliers of this reference standard provide a complete Certificate of Analysis including ¹H-NMR, Mass, and HPLC data upon purchase.[4][11]

Safety and Handling

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on available safety data sheets, it is classified as harmful if swallowed and may cause an allergic skin reaction.[8]

Conclusion

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- is a compound of significant interest to the pharmaceutical industry, serving as a key intermediate in the synthesis of Famotidine. A thorough understanding of its synthesis, chemical properties, and analytical control is essential for the efficient and safe production of this important medication. This guide has provided a consolidated overview of the critical technical aspects of this molecule, offering a valuable resource for professionals in drug development and chemical research.

References

-

PubChem. 3-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Famotidine-Impurities. [Link]

-

PubMed. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. [Link]

-

Pharmaffiliates. 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine. [Link]

-

Reagentia. Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI) (1 x 5 g). [Link]

-

Cleanchem. Famotidine Cyanoethyl Impurity. [Link]

-

Shabbir Chemicals. Famotidine. [Link]

-

AA Blocks. Guanidine,[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]- (9CI). [Link]

- Google Patents. EP0284536A1 - A process for the preparation of 3-(2-guanidinothiazol-4-yl-methylthio)propionitrile.

-

CAS Common Chemistry. N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. [Link]

-

PrepChem.com. Synthesis of famotidine. [Link]

- Google Patents. KR870001794B1 - Method for preparing guanidino thiazole compound.

Sources

- 1. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. Famotidine Cyanoethyl Impurity | CAS No.76823-93-3 [chemicea.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. acgpubs.org [acgpubs.org]

- 6. 3-Mercaptopropionitrile - Wikipedia [en.wikipedia.org]

- 7. 3-(2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile | C8H11N5S2 | CID 5075259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CA2146626C - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 9. 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile | 76823-93-3 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide to the Chemical Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Abstract

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, identified by CAS Registry Number 76823-93-3, is a pivotal intermediate in the synthesis of Famotidine, a potent histamine H₂ receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][2] The efficient and high-yield synthesis of this guanidinothiazole derivative is of significant interest in pharmaceutical manufacturing. This guide provides a detailed examination of the prevalent synthetic pathways, offering insights into the underlying chemical principles, step-by-step experimental protocols, and process considerations for researchers and professionals in drug development.

Introduction: The Significance of the Target Molecule

The target molecule, N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, serves as the core structure onto which the final sulfamoyl-amidine side chain of Famotidine is constructed.[3] Its synthesis involves the strategic formation of the 2-guanidinothiazole heterocycle and the subsequent attachment of the cyanoethylthio side chain. The purity and yield of this intermediate directly impact the efficiency and economic viability of the overall Famotidine production process. This document will explore two primary, field-proven synthetic routes.

Synthetic Pathway I: Hantzsch Thiazole Synthesis Approach

This classic and widely adopted pathway is based on the Hantzsch thiazole synthesis, a condensation reaction between a α-haloketone and a thiourea derivative. The synthesis proceeds in two main stages: the formation of a chloromethyl-guanidinothiazole intermediate, followed by a nucleophilic substitution to introduce the side chain.

Overall Reaction Scheme

The pathway can be summarized as follows:

-

Stage 1: Reaction of 1,3-dichloroacetone with amidinothiourea to form 2-guanidino-4-chloromethylthiazole hydrochloride.

-

Stage 2: Reaction of the thiazole intermediate with a sulfur nucleophile derived from 3-mercaptopropionitrile to yield the final product.

Stage 1: Formation of the Guanidinothiazole Ring

The foundational step is the cyclocondensation reaction. Amidinothiourea, serving as the N-C-S component, reacts with 1,3-dichloroacetone, the α-haloketone.

-

Causality and Mechanism: The reaction is a classic Hantzsch synthesis. The more nucleophilic thioamide sulfur of amidinothiourea attacks one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The second chlorine atom remains as a reactive handle for the next stage.

Detailed Experimental Protocol: Synthesis of 2-guanidino-4-chloromethylthiazole hydrochloride [4]

-

Suspend 16.8 g of amidinothiourea in 75 ml of acetone in a suitable reaction vessel.

-

In a separate vessel, dissolve 18 g of 1,3-dichloroacetone in 60 ml of acetone.

-

Add the 1,3-dichloroacetone solution to the amidinothiourea suspension.

-

Stir the resulting mixture for 2 hours. A crystalline precipitate will form.

-

Collect the resulting crystals by filtration under reduced pressure.

-

The collected solid is 2-guanidino-4-chloromethylthiazole hydrochloride (yield: 23 g).

Stage 2: Side Chain Attachment via Nucleophilic Substitution

In this stage, the chlorine atom on the thiazole's methyl group is displaced by a thiolate nucleophile generated from 3-mercaptopropionitrile.

-

Causality and Mechanism: 3-mercaptopropionitrile is first deprotonated by a base (e.g., sodium hydroxide) to form the highly nucleophilic thiolate anion (⁻S-CH₂CH₂CN). This thiolate then attacks the electrophilic carbon of the chloromethyl group on the thiazole ring in a classic Sₙ2 reaction, displacing the chloride ion and forming the desired carbon-sulfur bond.

Detailed Experimental Protocol: Synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- [4]

-

Prepare a basic solution by dissolving 5.6 g of sodium hydroxide in a mixture of 30 ml of water and 30 ml of methanol. Cool the solution.

-

To this basic solution, add and dissolve 7.3 g of S-(β-cyanoethyl)isothiouronium hydrochloride (a stable precursor to 3-mercaptopropionitrile).

-

In a separate vessel, dissolve 10 g of 2-guanidino-4-chloromethylthiazole hydrochloride (from Stage 1) in 40 ml of a water-methanol mixed solvent.

-

Add the thiazole solution to the thiolate solution.

-

Stir the reaction mixture for 1 hour. Crystals of the product will precipitate.

-

Collect the crystals by filtration to obtain 3-(2-guanidinothiazol-4-ylmethylthio)propionitrile (yield: 7 g).

Visualization of Pathway I

Caption: Workflow for the Hantzsch-based synthesis of the target molecule.

Synthetic Pathway II: Alternative Condensation Route

An alternative and highly efficient pathway involves the direct condensation of amidinothiourea with a pre-formed α-haloketone that already contains the complete side chain. This route consolidates the synthesis into a single cyclization step.

Overall Reaction Scheme

This pathway involves the reaction of 1-chloro-3-(2-cyanoethylthio)propanone with amidinothiourea.

-

Causality and Mechanism: Similar to Pathway I, this is a Hantzsch thiazole synthesis. However, the starting α-haloketone is more complex. The thioamide group of amidinothiourea attacks the carbonyl carbon of the propanone derivative. The subsequent intramolecular cyclization and dehydration proceed as expected, directly forming the final product in one pot. This approach avoids the isolation of the reactive chloromethylthiazole intermediate.

Detailed Experimental Protocol[5]

-

Dissolve 8.9 g of 1-chloro-3-(2-cyanoethylthio)propanone in 100 ml of acetone in a reaction flask.

-

Add 6.3 g of amidinothiourea to the solution.

-

Heat the reaction mixture and stir at 50°C for 9 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Make the residue basic using a saturated sodium carbonate solution.

-

Extract the product from the aqueous layer using a chloroform-methanol (10:1) solution (2 x 170 ml).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried organic solution in vacuo to yield a solid.

-

Recrystallize the solid from an acetone-hexane mixture to afford 10.2 g of pure N''-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine.

Quantitative Data Summary

| Parameter | Pathway I (Stage 2) | Pathway II |

| Key Reagents | 2-guanidino-4-chloromethylthiazole, S-(β-cyanoethyl)isothiouronium HCl | 1-chloro-3-(2-cyanoethylthio)propanone, Amidinothiourea |

| Solvent | Water/Methanol | Acetone |

| Base | Sodium Hydroxide | Sodium Carbonate (workup) |

| Reaction Time | 1 hour | 9 hours |

| Temperature | Ambient | 50°C |

| Reported Yield | ~70% (based on molar equivalents provided) | ~85-90% (based on molar equivalents provided) |

Visualization of Pathway II

Caption: Workflow for the direct condensation synthesis pathway.

Trustworthiness and Process Validation

The protocols described are derived from established patent literature and chemical synthesis databases, ensuring their reliability and reproducibility.[4][5]

-

Self-Validation: Each protocol includes a complete workup and purification procedure (e.g., extraction, crystallization). The final step of crystallization is critical as it serves as a self-validating purification method. The reported melting point of the final product (125°-128° C) is a key analytical parameter to confirm purity.[5]

-

Process Control: Critical parameters are highlighted, such as temperature control (heating to 50°C in Pathway II) and pH adjustment (basification with sodium carbonate in Pathway II). Adherence to these parameters is essential for maximizing yield and minimizing side-product formation.

Conclusion

The synthesis of Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- can be effectively achieved through multiple routes, with the Hantzsch thiazole synthesis being the core chemical transformation. Pathway I represents a two-stage approach that relies on a stable but reactive chloromethyl intermediate. Pathway II offers a more streamlined, one-pot cyclization that may be preferable for industrial-scale manufacturing due to fewer intermediate isolation steps. The choice of pathway depends on factors such as the availability of starting materials, desired operational simplicity, and overall process economics. Both routes provide reliable and high-yield access to this crucial pharmaceutical intermediate.

References

- 1. shabbirchemicals.com [shabbirchemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. US4283408A - Guanidinothiazole compounds, process for preparation and gastric inhibiting compositions containing them - Google Patents [patents.google.com]

- 4. KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Biological Potential of Thiazolyl Guanidine Compounds

Abstract: The synergistic combination of the thiazole ring and the guanidine moiety has given rise to a class of compounds with significant and diverse biological activities. The thiazole nucleus, a common scaffold in numerous pharmaceuticals, provides a versatile framework for structural modification, while the guanidinium group, with its unique electronic and hydrogen-bonding capabilities, facilitates interactions with a variety of biological targets.[1][2] This guide provides an in-depth exploration of the demonstrated and potential biological activities of thiazolyl guanidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

The Thiazolyl Guanidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and exists as a protonated, delocalized guanidinium cation at physiological pH. This feature allows it to form strong, multipoint hydrogen bonds with biological targets such as phosphates, carboxylates, and enzyme active sites, making it a key pharmacophore in many natural and synthetic bioactive molecules.[5][6] The fusion of these two moieties creates a molecular architecture primed for potent and diverse biological engagement.

General Synthesis Strategies

The synthesis of the core 2-aminothiazole structure is often achieved through the well-established Hantzsch thiazole synthesis.[7] This method typically involves the condensation of an α-haloketone with a thiourea derivative.[7][8] Subsequent modification of the 2-amino group to incorporate the guanidine functionality, along with substitutions on the thiazole ring, allows for the creation of diverse chemical libraries for biological screening.[9]

Caption: Inhibition of the RAF/MEK signaling pathway by thiazolyl guanidine compounds.

In Vitro Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl-pyrimidine | Ishikawa, A549 | Moderate Activity | [10] |

| Indolo–pyrazole-thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [11] |

| Thiazolyl-pyrimidine-dione | Various | 0.90 - 1.70 | [12] |

| Substituted Thiazole-4[5H]one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |

| Substituted Thiazole-4[5H]one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [13] |

| Guanidine-Triterpene Acid (15c) | Jurkat (Leukemia) | 3.1 | [14] |

| Poly-guanidine (GuaDex) | DAOY (Medulloblastoma) | 0.223 | [15] |

Note: This table presents a selection of reported data and is not exhaustive. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a foundational experiment for screening potential anticancer agents. [16][17] Causality: This protocol is designed to provide a quantitative measure of a compound's ability to reduce the metabolic activity of cancer cells, which is a reliable proxy for cytotoxicity or cytostatic effects. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of living, metabolically active cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the thiazolyl guanidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Evaluation

Promising candidates from in vitro screens must be validated in vivo. Human tumor xenograft models, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice, are the standard for preclinical evaluation. [18][19][20]These models allow for the assessment of a compound's efficacy in a more complex biological system, providing data on tumor growth delay or regression. [21][22]

Antimicrobial Activity: A New Front Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. [23][24]Thiazolyl guanidines have demonstrated potent activity against both bacteria and fungi, often through novel mechanisms of action. [9][25]

Mechanism of Action: Targeting Essential Biosynthetic Pathways

-

Antibacterial Action: A key target for thiazole aminoguanidines is the bacterial cell wall biosynthesis pathway. [9]Specifically, they inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes essential for recycling the lipid carrier required for peptidoglycan synthesis. [9]Since these enzymes are absent in humans, they represent attractive targets for selective antibacterial agents.

-

Antifungal Action: Several thiazolyl guanidine derivatives inhibit the ergosterol biosynthesis pathway. [25][26]Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Disrupting its synthesis compromises membrane integrity, leading to fungal cell death. This mechanism provides efficacy even against azole-resistant fungal strains. [25]

Caption: Dual antimicrobial mechanisms targeting bacterial and fungal pathways.

Antimicrobial Activity Data

The efficacy of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class/Example | Pathogen | MIC (µg/mL) | Reference |

| Thiazolyl-Pyrazoline | S. aureus, K. pneumoniae | Varies | [27] |

| Benzothiazole Ethyl Urea (3a) | S. pneumoniae | 0.008 | [28] |

| Aryl Guanidine (6h) | Aspergillus fumigatus | Potent Activity | [25] |

| Thiazole-clubbed heterocycles | S. aureus, E. coli | 28 - 168 | [27] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a new antimicrobial agent.

Causality: This protocol establishes the lowest concentration of a compound required to inhibit microbial growth under standardized laboratory conditions. It provides a quantitative endpoint that is crucial for comparing the potency of different compounds and for guiding further development.

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL or lower.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the plate.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiazolyl guanidine derivatives have shown promise as anti-inflammatory agents, primarily by modulating the production of inflammatory mediators. [1][29]

Mechanism of Action: iNOS Inhibition

A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS). [30][31]During inflammation, iNOS produces large amounts of nitric oxide (NO), a potent inflammatory mediator. By inhibiting iNOS, these compounds can significantly reduce NO levels and dampen the inflammatory response. [30][32]Some derivatives also reduce the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6). [32]

Experimental Protocol: Nitrite Measurement (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants, providing an indirect measure of NO production.

Causality: This protocol directly assesses the compound's ability to inhibit NO production in a cellular model of inflammation (e.g., macrophages stimulated with lipopolysaccharide, LPS). A reduction in nitrite levels indicates a direct or indirect inhibition of the NO synthesis pathway, often via iNOS.

Methodology:

-

Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the thiazolyl guanidine compounds for 1 hour.

-

Stimulation: Induce inflammation by adding an inflammatory stimulus like LPS (1 µg/mL) to the wells. Include untreated and LPS-only controls.

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the compound's ability to inhibit LPS-induced NO production.

Conclusion and Future Directions

The thiazolyl guanidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities—spanning oncology, infectious diseases, and inflammation—are rooted in the unique chemical properties of the combined moieties, which enable interaction with a wide range of biological targets. Structure-activity relationship studies have shown that modifications to the substituents on both the thiazole and guanidine groups can fine-tune potency and selectivity. [9][12][33] Future research should focus on:

-

Target Deconvolution: Elucidating the precise molecular targets for compounds with promising phenotypic activity.

-

Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combating Resistance: Further exploring the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains.

The continued exploration of this chemical space holds significant potential for addressing some of the most pressing challenges in modern medicine.

References

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [URL: https://www.ijpbs.com/ijpbs/volume-9/issue-1/ijpbs-9-1-1.pdf]

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [URL: https://www.ingentaconnect.com/content/ben/cdd/2015/00000012/00000002/art00002]

- In vivo screening models of anticancer drugs. Tel Aviv University. [URL: https://cris.tau.ac.il/en/publications/in-vivo-screening-models-of-anticancer-drugs]

- New Anticancer Agents: In Vitro and In Vivo Evaluation. [URL: https://www.researchgate.

- Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit. [URL: https://www.scilit.net/article/1f81e7d04f2f4c9c7f668102377317e3]

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909193/]

- Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22148967/]

- In vivo screening models of anticancer drugs. ResearchGate. [URL: https://www.researchgate.net/publication/282697818_In_vivo_screening_models_of_anticancer_drugs]

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384218/]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005510/]

- Unconventional screening approaches for antibiotic discovery. ResearchGate. [URL: https://www.researchgate.net/publication/281140683_Unconventional_screening_approaches_for_antibiotic_discovery]

- 2-aminothiazole derivative, preparation method, and use. Google Patents. [URL: https://patents.google.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra07817c]

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [URL: https://www.aging-us.com/article/203923/text]

- Screening Strategies to Identify New Antibiotics. Bentham Science. [URL: https://www.eurekaselect.com/article/43306]

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. ResearchGate. [URL: https://www.researchgate.

- Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10946252/]

- Synthesis, antiinflammatory and analgesic activities of some 1,2,4-thiadiazolidines and 1-4-aryl guanidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8068236/]

- In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-cytotoxicity-activity-of-the-tested-compounds-as-expressed-as-IC50-values-in-3_tbl1_354897262]

- Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34292723/]

- Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999813/]

- a structure-activity relationship study of thiazole derivatives with h1-antihistamine. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/5/659.pdf]

- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379659/]

- Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00827]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03204g]

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33220478/]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [URL: https://www.readcube.com/articles/10.1039%2Fd4ra03204g]

- Biological activities of guanidine compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15584922/]

- Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Digital CSIC. [URL: https://digital.csic.es/handle/10261/288005]

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10301416/]

- Structure Activity Relationship. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-Activity-Relationship-The-most-potent-derivatives-were-compounds-3a-3c-3f_fig2_370213038]

- Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds-3-11_tbl1_323498327]

- IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed. [URL: https://www.bibliomed.org/?sec=paper&id=26631899]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7295]

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2300267X]

- Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752538/]

- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9604313/]

- Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2965]

- Biological activities of guanidine compounds. ResearchGate. [URL: https://www.researchgate.net/publication/8157744_Biological_activities_of_guanidine_compounds]

- Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [URL: https://www.researchgate.net/publication/366742188_Thiazolidines_Synthesis_and_Anticancer_Activity]

- Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. ResearchGate. [URL: https://www.researchgate.

- Cytotoxicity of poly-guanidine in medulloblastoma cell lines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10411874/]

- The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. ResearchGate. [URL: https://www.researchgate.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [URL: https://www.intechopen.com/chapters/85161]

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-anti-inflammatory-thiazolyl-carbonyl-and-as-C-N-Ioni%C8%9B%C4%83-Pirvu/64f0f098555e09f5383507d47225c567e7c48f8f]

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893049/]

- Antifungal activity of guanidine compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37028120/]

- Guanidinium-based derivatives: searching for new kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24858546/]

- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [URL: https://www.mdpi.com/1660-3397/18/12/619]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 9. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives [mdpi.com]

- 15. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]